N-(3-(isoxazol-4-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(3-(isoxazol-4-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound that features a benzo[d][1,3]dioxole moiety linked to an isoxazole ring via a propyl chain
Mechanism of Action
Target of action
Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects
Biochemical pathways
Without specific information on the targets and mode of action of “N-(3-(isoxazol-4-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide”, it’s difficult to say which biochemical pathways might be affected. Given the wide range of activities exhibited by isoxazole derivatives, it’s likely that multiple pathways could be involved .
Result of action
Isoxazole derivatives can have a wide range of effects depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(isoxazol-4-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through cyclization reactions involving hydroxylamine and α,β-unsaturated carbonyl compounds.
Linking the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using halogenated propyl derivatives.
Coupling with Benzo[d][1,3]dioxole: The final step involves coupling the isoxazole-propyl intermediate with benzo[d][1,3]dioxole-5-carboxylic acid using amide bond formation techniques, such as the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(isoxazol-4-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles.
Reduction: Reduction reactions can target the carbonyl group in the benzo[d][1,3]dioxole moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can yield oxazole derivatives, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
N-(3-(isoxazol-4-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(3-(isoxazol-4-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific structural features, such as the combination of the isoxazole ring and the benzo[d][1,3]dioxole moiety.
Properties
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-14(15-5-1-2-10-7-16-20-8-10)11-3-4-12-13(6-11)19-9-18-12/h3-4,6-8H,1-2,5,9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPWQKXMSZDICG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCCC3=CON=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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